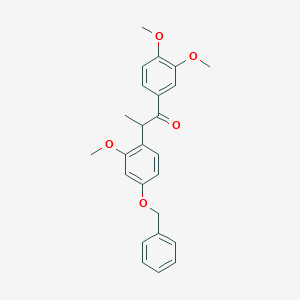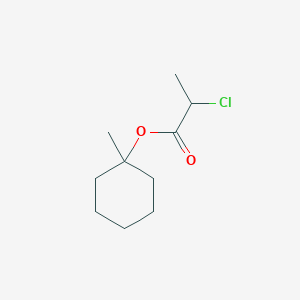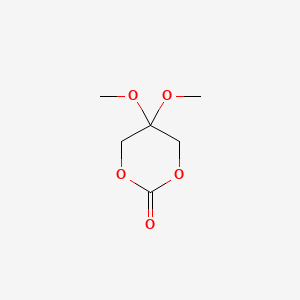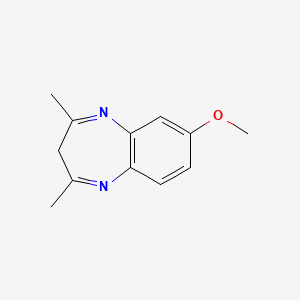![molecular formula C24H45BP2 B12541163 Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- CAS No. 820219-05-4](/img/structure/B12541163.png)
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is a complex organophosphorus compound. It is characterized by its unique structure, which includes a phenylborylene group and multiple tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- typically involves the reaction of phenylborylene with bis(methylene)phosphine ligands. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or THF (tetrahydrofuran) are commonly used .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenylborylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines. These products can be further utilized in various applications, including catalysis and materials science .
Scientific Research Applications
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- has several scientific research applications:
Biology: Its potential use in biological systems is being explored, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with various metals. These metal complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal with which it forms a complex .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: This compound is similar in structure but lacks the phenylborylene group.
1,3-Bis(di-tert-butylphosphinomethyl)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)- is unique due to the presence of the phenylborylene group, which imparts distinct reactivity and stability. This makes it particularly useful in catalytic applications where traditional phosphine ligands may not be effective .
Properties
CAS No. |
820219-05-4 |
|---|---|
Molecular Formula |
C24H45BP2 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
ditert-butyl-[[ditert-butylphosphanylmethyl(phenyl)boranyl]methyl]phosphane |
InChI |
InChI=1S/C24H45BP2/c1-21(2,3)26(22(4,5)6)18-25(20-16-14-13-15-17-20)19-27(23(7,8)9)24(10,11)12/h13-17H,18-19H2,1-12H3 |
InChI Key |
CSZUMJVBKQWGGR-UHFFFAOYSA-N |
Canonical SMILES |
B(CP(C(C)(C)C)C(C)(C)C)(CP(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


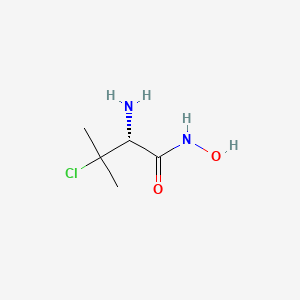
![1-[3-(Decyloxy)-2-hydroxypropyl]pyridin-1-ium chloride](/img/structure/B12541086.png)
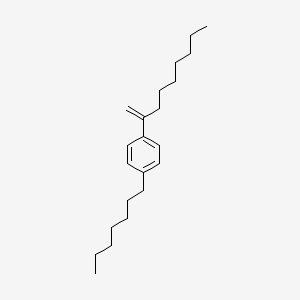
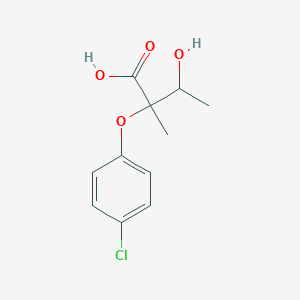
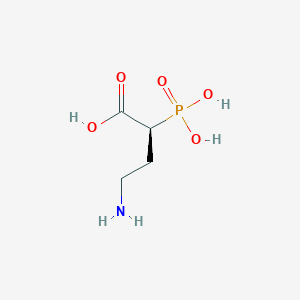
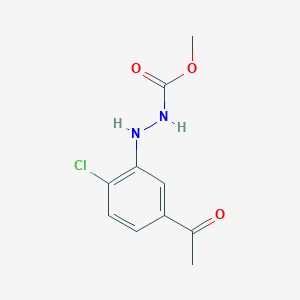
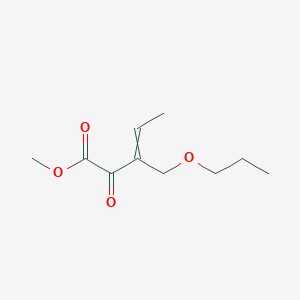

![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)
